Pyroquilon Pyroquilon Pyroquilon is a pyrroloquinoline that is 1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline in which the hydrogens at position 4 are replaced by an oxo group. A fungicide used to control rice blast, it is not approved wof use within the European Union. It has a role as a melanin synthesis inhibitor and an antifungal agrochemical. It is a pyrroloquinoline and a delta-lactam.
Pyroquilon is a commercial blasticide which binds in the naphthol pocket of fungal trihydroxynaphthalene reductase active site.
Brand Name: Vulcanchem
CAS No.: 57369-32-1
VCID: VC21244992
InChI: InChI=1S/C11H11NO/c13-10-5-4-8-2-1-3-9-6-7-12(10)11(8)9/h1-3H,4-7H2
SMILES: C1CC(=O)N2CCC3=CC=CC1=C32
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol

Pyroquilon

CAS No.: 57369-32-1

Cat. No.: VC21244992

Molecular Formula: C11H11NO

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

Pyroquilon - 57369-32-1

Specification

CAS No. 57369-32-1
Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
IUPAC Name 1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Standard InChI InChI=1S/C11H11NO/c13-10-5-4-8-2-1-3-9-6-7-12(10)11(8)9/h1-3H,4-7H2
Standard InChI Key XRJLAOUDSILTFT-UHFFFAOYSA-N
SMILES C1CC(=O)N2CCC3=CC=CC1=C32
Canonical SMILES C1CC(=O)N2CCC3=CC=CC1=C32
Melting Point 112 - 113 °C

Introduction

Chemical Identity and Structure

Pyroquilon, with the IUPAC name 1,2,5,6-tetrahydropyrrolo[3,2,1-ij]quinolin-4-one, is an organic compound belonging to the class of hydroquinolones, which are compounds containing a hydrogenated quinoline bearing a ketone group . Its systematic chemical structure features a tricyclic arrangement with nitrogen incorporated into the ring system.

Chemical Identifiers

The compound is identified by various standard chemical identifiers as shown in the following table:

Identifier TypeValue
CAS Registry Number57369-32-1
Molecular FormulaC₁₁H₁₁NO
IUPAC Name1,2,5,6-tetrahydropyrrolo[3,2,1-ij]quinolin-4-one
InChI KeyXRJLAOUDSILTFT-UHFFFAOYSA-N
InChIInChI=1S/C11H11NO/c13-10-5-4-8-2-1-3-9-6-7-12(10)11(8)9/h1-3H,4-7H2
SMILESO=C1CCC2=CC=CC3=C2N1CC3

Structural Characteristics

Pyroquilon has a unique tricyclic structure composed of fused rings including a pyrrole ring system. The molecule contains one nitrogen atom and one oxygen atom in a ketone functional group. This structure is critical to its function as it enables the compound to interact with specific enzymes in the melanin biosynthesis pathway of fungi .

Physical and Chemical Properties

Pyroquilon exhibits specific physicochemical properties that influence its application methods, environmental fate, and biological activity.

Basic Physical Properties

PropertyValueSource
Molecular Weight173.21 g/mol
Physical AppearanceWhite crystals
Melting Point112°C
Boiling Point355°C
Flash Point174°C / 345°F

Solubility

The compound demonstrates varying solubility in different solvents, which is important for formulation development and understanding its environmental behavior:

SolventSolubility (mg/L)Source
Water4,000
Acetone125,000
Benzene200,000

Agricultural Applications and Regulatory Status

Pyroquilon has been primarily developed and used as a fungicide in rice cultivation, with specific applications and regulatory considerations across different regions.

Historical Development and Usage

Pyroquilon was first launched in Japan in 2017 as a systemic fungicide specifically targeting rice blast disease . Its application has expanded to several countries in Asia and South America, including Japan, South Korea, Thailand, and Colombia .

Regulatory Status

The compound's regulatory approval varies by jurisdiction:

JurisdictionStatusDetails
United KingdomNot approvedNo UK approval for use as a pesticide
European Union (EC Regulation 1107/2009)Not approvedNot applicable for use in EU member states
Countries with Approved Use-Colombia, Japan, South Korea, Thailand

Mechanism of Action

Pyroquilon functions as a melanin biosynthesis inhibitor, which interferes with the structural integrity of fungal cell walls.

Molecular Mechanism

The compound binds in the naphthol pocket of fungal trihydroxynaphthalene reductase active site , which is a key enzyme in the dihydroxynaphthalene (DHN)-melanin synthesis pathway. By inhibiting this pathway, pyroquilon prevents the formation of melanin in the fungal cell wall, compromising its structural integrity and protective functions .

Effects on Fungal Physiology

When fungi are grown in the presence of pyroquilon, several notable physiological changes occur:

  • The mycelia exhibit a lighter color, consistent with decreased DHN-melanin levels

  • The cell wall composition shows significant alterations, with decreased chitin content but significantly higher β(1,3)-glucan content compared to untreated fungi

  • These structural modifications ultimately affect the fungal cell wall integrity and resistance to environmental stressors

Research Findings on Biological Effects

Recent studies have investigated pyroquilon's effects beyond its primary fungicidal activity, revealing interesting insights into its broader biological impact.

Effects on Immune Cell Interactions

Research on cell wall nanoparticles (CWNPs) from Alternaria infectoria grown in the presence of pyroquilon (pyrCWNPs) has demonstrated significant effects on macrophage interactions:

Pharmacological Interactions

Pyroquilon has been observed to interact with several anticoagulant medications, potentially enhancing their therapeutic efficacy:

Interacting DrugEffect
AcenocoumarolIncreased therapeutic efficacy when used in combination with Pyroquilon
DicoumarolIncreased therapeutic efficacy when used in combination with Pyroquilon
FluindioneIncreased therapeutic efficacy when used in combination with Pyroquilon
PhenindioneIncreased therapeutic efficacy when used in combination with Pyroquilon
PhenprocoumonIncreased therapeutic efficacy when used in combination with Pyroquilon

Recent Research Developments

Recent scientific advancements have focused on synthesis methods for pyroquilon and its derivatives, opening new possibilities for applications.

Novel Synthesis Approaches

A 2020 study published in the Journal of Organic Chemistry demonstrated a new strategy for synthesizing pyroquilon derivatives using first-row transition-metal cobalt as a catalyst . This approach offers several advantages:

  • Utilizes the pivaloyl group as a weakly coordinating directing group

  • Enables one-pot synthesis through selective C(7)-H functionalization and concomitant cyclization

  • Creates new C-C and C-N bonds in a step-economical fashion by cleaving aromatic C-H and amidic C-N bonds

  • Allows selective C(7)-H alkenylation of indoline derivatives using activated alkenes by varying reaction conditions

This innovative synthetic pathway may facilitate more efficient production of pyroquilon and structurally related compounds with potential applications beyond agricultural fungicides.

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